molecular formula C13H13N5S B6446446 1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549027-65-6

1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No. B6446446
CAS RN: 2549027-65-6
M. Wt: 271.34 g/mol
InChI Key: DXESAIHBMMZHCD-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a type of chemical compound that have been widely represented in medicinal chemistry . They are structural analogs of purines and have various biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized in excellent yields by heating the respective thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

Future Directions

Thienopyrimidine derivatives continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . They are being explored for their potential in developing new drugs, especially in the context of cancer treatment .

properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-4-19-12-11(1)15-8-16-13(12)18-6-10(7-18)5-17-3-2-14-9-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESAIHBMMZHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

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